molecular formula C13H15FO2 B3138994 4'-Cyclopentyloxy-2'-fluoroacetophenone CAS No. 474708-58-2

4'-Cyclopentyloxy-2'-fluoroacetophenone

Cat. No.: B3138994
CAS No.: 474708-58-2
M. Wt: 222.25 g/mol
InChI Key: NIRXDGUMGLZZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Cyclopentyloxy-2’-fluoroacetophenone is an organic compound with the molecular formula C13H15FO2 It is characterized by the presence of a cyclopentyloxy group and a fluoro substituent on the acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyclopentyloxy-2’-fluoroacetophenone typically involves the reaction of 2’-fluoroacetophenone with cyclopentanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or ethanol.

Industrial Production Methods: On an industrial scale, the production of 4’-Cyclopentyloxy-2’-fluoroacetophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 4’-Cyclopentyloxy-2’-fluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro group.

Major Products:

    Oxidation: Formation of 4’-cyclopentyloxy-2’-fluorobenzoic acid.

    Reduction: Formation of 4’-cyclopentyloxy-2’-fluorobenzyl alcohol.

    Substitution: Formation of 4’-cyclopentyloxy-2’-aminobenzophenone or 4’-cyclopentyloxy-2’-thiobenzophenone.

Scientific Research Applications

4’-Cyclopentyloxy-2’-fluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Cyclopentyloxy-2’-fluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The cyclopentyloxy group contributes to the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

  • 4’-Methoxy-2’-fluoroacetophenone
  • 4’-Ethoxy-2’-fluoroacetophenone
  • 4’-Cyclopentyloxy-2’-chloroacetophenone

Comparison: 4’-Cyclopentyloxy-2’-fluoroacetophenone is unique due to the presence of both a cyclopentyloxy group and a fluoro substituent. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with molecular targets. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

1-(4-cyclopentyloxy-2-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-9(15)12-7-6-11(8-13(12)14)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRXDGUMGLZZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2.5 g 4′-hydroxy-2′-fluoroacetophenone, 2.0 mL cyclopentane bromide and 7.9 g cesium carbonate in acetonitrile (35 mL) was heated for 1 hour under reflux and then heated at 70° C. for 15 hours. Further, 1.0 mL cyclopentane bromide was added thereto, and the mixture was heated for 3 hours under reflux. The reaction mixture was diluted with ethyl acetate, washed with water and brine and dried over anhydrous sodium sulfate, and the solvent was removed, whereby 3.65 g of the title compound in a crude state (yellow oil) was obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
cyclopentane bromide
Quantity
2 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
cyclopentane bromide
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Cyclopentyloxy-2'-fluoroacetophenone
Reactant of Route 2
Reactant of Route 2
4'-Cyclopentyloxy-2'-fluoroacetophenone
Reactant of Route 3
Reactant of Route 3
4'-Cyclopentyloxy-2'-fluoroacetophenone
Reactant of Route 4
Reactant of Route 4
4'-Cyclopentyloxy-2'-fluoroacetophenone
Reactant of Route 5
Reactant of Route 5
4'-Cyclopentyloxy-2'-fluoroacetophenone
Reactant of Route 6
Reactant of Route 6
4'-Cyclopentyloxy-2'-fluoroacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.